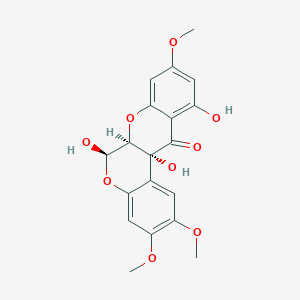
1,2-Dithiolane
概要
説明
1,2-dithiolane is a dithiolane.
科学的研究の応用
Cooperative Self-Assembly and Reversible Cross-Linking
Research by Zhang and Waymouth (2017) demonstrates that 1,2-dithiolane-containing polymers are used in designing responsive and dynamic networks. These polymers exhibit unique behaviors like self-healing and adaptability due to the reversible ring-opening polymerizations of dithiolanes (Zhang & Waymouth, 2017).
Redox Reactions in Biological Systems
Felber et al. (2020) explored the role of 1,2-dithiolanes in redox reactions within biological systems. They found that these compounds are reduced nonspecifically by various thiol reductants, which has implications for the use of 1,2-dithiolanes in chemical biology probes (Felber et al., 2020).
Molecular Electronics
Jang and Goddard (2008) investigated this compound as an anchor group for attaching molecules to metal electrodes in molecular junction devices. This research highlighted the potential of this compound in molecular electronics, especially for its adsorption properties on Au surfaces (Jang & Goddard, 2008).
Dynamic Smart Materials
In the study by Zhang et al. (2022), the focus was on the dynamic chemistry of 1,2-dithiolanes as a structural unit in the design of smart materials. They examined how the reversible polymerization mediated by dynamic covalent disulfide bonds allows for materials that can adapt, respond, repair, and recycle (Zhang, Qu, Feringa, & Tian, 2022).
Peptide Chemistry
Morera, Pinnen, and Lucente (2002) synthesized this compound analogues of leucine for potential use in peptide chemistry. This showcases the integration of this compound in the synthesis of amino acids, contributing to the development of new compounds in medicinal chemistry (Morera, Pinnen, & Lucente, 2002).
Biocidal Properties in Natural Compounds
Mitchell (2013) discussed the occurrence of this compound derivatives in nature, notably in asparagus. The review highlighted the biocidal properties of these compounds and their impact on phenomena like the distinctive urine odor after asparagus consumption (Mitchell, 2013).
Antioxidant Properties
Guillonneau et al. (2003) investigated this compound-based antioxidants, highlighting their importance in cellular defense systems. The study focused on the design and synthesis of lipoic acid analogs, illustrating the potential of this compound in developing improved antioxidants (Guillonneau et al., 2003).
特性
CAS番号 |
557-22-2 |
|---|---|
分子式 |
C3H6S2 |
分子量 |
106.21 g/mol |
IUPAC名 |
dithiolane |
InChI |
InChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2 |
InChIキー |
MUZIZEZCKKMZRT-UHFFFAOYSA-N |
SMILES |
C1CSSC1 |
正規SMILES |
C1CSSC1 |
その他のCAS番号 |
557-22-2 |
同義語 |
1,2-dithiolane |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



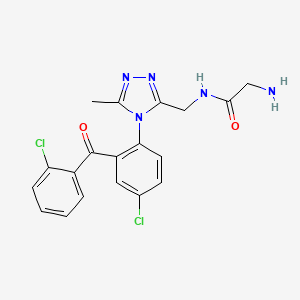
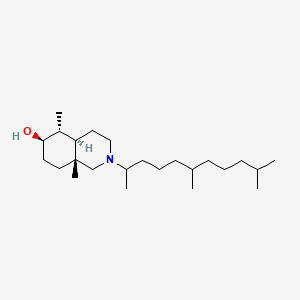
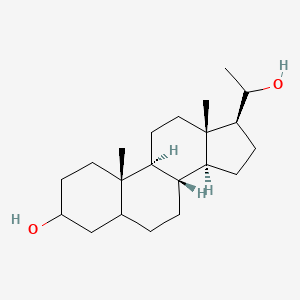
![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)
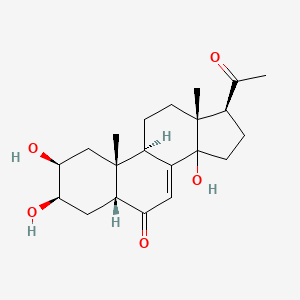
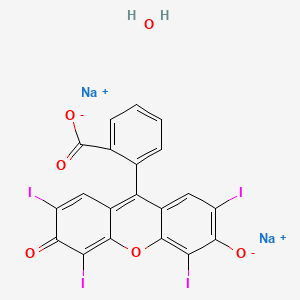

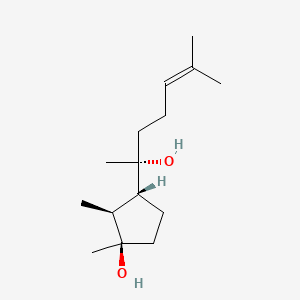
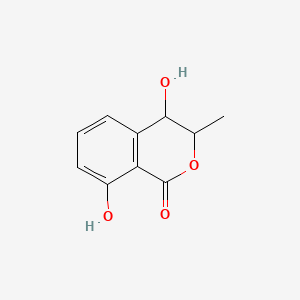

![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
